molecular formula C9H12N2O4 B13604242 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine

2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine

Cat. No.: B13604242
M. Wt: 212.20 g/mol
InChI Key: PRWALVOZXQSHGZ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . It is characterized by the presence of a methoxy group, a nitro group, and an ethanamine moiety attached to a phenoxy ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine typically involves the reaction of 3-methoxy-4-nitrophenol with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then reacted with ammonia or an amine to yield the final product . The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to optimize production efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-methoxy-4-aminophenoxy)ethan-1-amine .

Scientific Research Applications

2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-(3-methoxy-4-nitrophenoxy)ethanamine

InChI

InChI=1S/C9H12N2O4/c1-14-9-6-7(15-5-4-10)2-3-8(9)11(12)13/h2-3,6H,4-5,10H2,1H3

InChI Key

PRWALVOZXQSHGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCN)[N+](=O)[O-]

Origin of Product

United States

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